methyl 2-(2-{[6-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Description
Methyl 2-(2-{[6-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core fused with a thioacetamido-benzoate moiety. The structure includes a prop-2-en-1-yl (allyl) substituent at the 3-position of the pyrimidinone ring, a methyl group at the 6-position, and a sulfanyl-linked acetamido-benzoate side chain.
Properties
IUPAC Name |
methyl 2-[[2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-4-9-23-18(25)14-10-12(2)29-17(14)22-20(23)28-11-16(24)21-15-8-6-5-7-13(15)19(26)27-3/h4-8,10H,1,9,11H2,2-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOLVVSSVXNKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{[6-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common approach is to start with the thieno[2,3-d]pyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors. The subsequent steps involve the introduction of the prop-2-enyl group, the sulfanylacetyl group, and finally the benzoate moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(2-{[6-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
Case Studies
A study demonstrated that certain thieno[2,3-d]pyrimidinedione derivatives possess minimal cytotoxicity while maintaining potent antibacterial activity (with MIC values ranging from 2–16 mg/L) against resistant strains . This suggests that compounds like methyl 2-(2-{[6-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate could be developed into effective antibacterial agents.
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit anti-inflammatory effects. These compounds may inhibit inflammatory pathways and reduce the production of pro-inflammatory cytokines . The presence of specific functional groups in methyl 2-(2-{[6-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-y]sulfanyl}acetamido)benzoate enhances these properties.
Research Insights
In vitro studies have shown that thieno[2,3-d]pyrimidine derivatives can significantly reduce inflammation in various models . Such findings indicate potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Mechanistic Insights
The structural characteristics of methyl 2-(2-{[6-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-y]sulfanyl}acetamido)benzoate suggest it may interact with key cellular pathways involved in cancer progression. Thieno[2,3-d]pyrimidine derivatives have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells .
Clinical Relevance
Research has highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. These compounds have shown promise as inhibitors of aurora B kinase and other targets critical for cancer cell division . Further investigations are warranted to explore their efficacy in clinical settings.
Summary Table: Applications of Methyl 2-(2-{[6-Methyl-4-Oxo...})
| Application Area | Description | Key Findings |
|---|---|---|
| Antibacterial | Effective against MRSA and VRE | MIC values: 2–16 mg/L; low cytotoxicity |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Significant reduction in inflammation in vitro |
| Cancer Therapeutics | Potential to inhibit tumor cell proliferation | Active against various cancer cell lines |
Mechanism of Action
The mechanism of action of methyl 2-(2-{[6-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous heterocyclic systems, focusing on structural features, synthetic methodologies, and spectral characterization.
Structural Features
Key Observations :
- The target compound’s thieno[2,3-d]pyrimidinone core distinguishes it from benzo-fused systems (e.g., benzo[b][1,4]oxazin in or thiazolo[3,2-a]pyrimidine in ). The sulfur atom in the thieno ring may enhance electron delocalization, affecting reactivity and binding affinity.
- The allyl group at the 3-position is unique compared to common substituents like methyl or aryl groups in analogs (e.g., 6-methyl in or 5-methylfuran in ). This group could influence steric interactions in biological targets.
- The thioacetamido-benzoate side chain provides a flexible linker, similar to sulfanyl-propanamide moieties in and thioacetamide derivatives in , which are critical for hydrogen bonding and hydrophobic interactions.
Spectral Characterization
Analysis :
- The target compound’s ester carbonyl (~1700 cm⁻¹) and amide N-H (~3300 cm⁻¹) in IR would distinguish it from cyano-containing analogs (e.g., 2220 cm⁻¹ in ).
- In ^1H NMR, the allyl protons (δ 5.1–5.4) and methyl group (δ 2.24) would be diagnostic compared to benzylidene protons (δ 7.94 in ) or pyridinyl signals (δ 7.41 in ).
Biological Activity
Methyl 2-(2-{[6-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity based on various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a unique bicyclic structure that contributes to its biological activity. The presence of a sulfanyl group and an acetamido moiety enhances its pharmacological properties.
Antibacterial Activity
Studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant antibacterial properties. For instance, compounds from this class have shown potent activity against multi-drug resistant Gram-positive bacteria such as MRSA and VRE. The minimum inhibitory concentrations (MICs) for these compounds typically range from 2 to 16 mg/L against these resistant strains .
Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target Bacteria | MIC (mg/L) | Activity Level |
|---|---|---|---|
| Compound A | MRSA | 4 | Potent |
| Compound B | VRE | 8 | Potent |
| Compound C | E. coli | 32 | Moderate |
Anticancer Activity
Thieno[2,3-d]pyrimidines have also shown promise in cancer treatment. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation. For example, one study reported that a derivative exhibited 72% and 84% inhibition of PI3Kβ and PI3Kγ isoforms, respectively . Additionally, cytotoxicity assays against various cancer cell lines revealed significant antiproliferative effects, particularly in breast cancer cells .
Table 2: Anticancer Activity of Selected Thieno[2,3-d]pyrimidines
| Compound | Cancer Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| VIb | T-47D | 50 | PI3K inhibition |
| VII | MDA-MB-231 | 200 | EGFR suppression |
The mechanisms underlying the biological activities of thieno[2,3-d]pyrimidines remain an area of active research. Potential mechanisms include:
- Inhibition of Folate Pathway : Some derivatives act as antifolates by inhibiting enzymes such as dihydrofolate reductase (DHFR), critical for nucleotide synthesis .
- Enzyme Inhibition : Compounds have been shown to inhibit various kinases involved in cell signaling pathways associated with cancer progression .
- Membrane Disruption : Non-specific interactions with bacterial membranes may contribute to their antibacterial effects .
Case Study 1: Antibacterial Efficacy Against MRSA
In a controlled study evaluating the antibacterial efficacy of several thieno[2,3-d]pyrimidine derivatives against MRSA strains, it was found that one compound demonstrated an MIC of 4 mg/L. This compound was further analyzed for cytotoxicity on human cell lines and showed minimal toxicity at concentrations up to 50 mg/L .
Case Study 2: Anticancer Activity in Breast Cancer Cells
A series of thieno[2,3-d]pyrimidine derivatives were tested for their anticancer properties against T-47D breast cancer cells. The most potent compound exhibited an IC50 value of 50 nM and was found to induce apoptosis through the activation of caspase pathways .
Q & A
Q. What are the key considerations for optimizing the synthesis of methyl 2-(2-{[6-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate?
- Methodological Answer : Synthesis optimization should focus on reaction stoichiometry, solvent selection (e.g., ethanol for improved solubility), and catalytic conditions (e.g., acetic acid for imine formation, as shown in analogous thienopyrimidine syntheses). Post-reaction purification via vacuum filtration and washing with methanol/water mixtures can enhance yield and purity . Characterization should include H-NMR and C-NMR to confirm regioselectivity and FTIR to validate functional groups (e.g., sulfanyl and acetamido linkages) .
Q. How can researchers ensure purity and stability of this compound during storage?
- Methodological Answer : Use HPLC with UV detection (e.g., 254 nm) to monitor purity, as demonstrated in similar benzoate derivatives . Stability studies should employ accelerated degradation conditions (e.g., 40°C/75% RH) and analyze degradation products via LC-MS. Storage in inert atmospheres (argon) at -20°C is recommended to prevent oxidation of the allyl (prop-2-en-1-yl) group .
Advanced Research Questions
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer : Employ a split-plot design with randomized blocks to test structural analogs (e.g., variations in the 6-methyl or prop-2-en-1-yl groups). Use in vitro assays (e.g., enzyme inhibition or cell viability) with triplicate measurements to account for biological variability. Statistical analysis (ANOVA with Tukey post-hoc) can resolve contradictions in bioactivity data .
Q. How can environmental fate studies be designed to assess the compound’s persistence and transformation in ecosystems?
- Methodological Answer : Follow protocols from long-term environmental projects (e.g., INCHEMBIOL), which include:
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1^11H-NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamerism in the acetamido group). Use variable-temperature NMR (VT-NMR) to probe conformational exchange. Computational modeling (DFT) of rotational barriers can validate experimental observations .
Methodological Challenges & Data Analysis
Q. How to address low reproducibility in bioassay results for this compound?
Q. What advanced techniques are recommended for quantifying trace impurities in this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS-ESI) with a QTOF analyzer can detect impurities at <0.1% levels. Pair with charged aerosol detection (CAD) for non-UV-active species. Calibration curves should use structurally similar internal standards (e.g., methyl benzoate derivatives) .
Safety & Compliance
Q. What safety protocols are critical when handling this compound’s reactive intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
